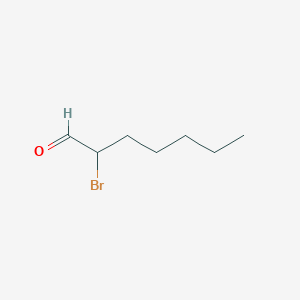

2-Bromoheptanal

描述

2-Bromoheptanal (C₇H₁₃BrO) is a halogenated aldehyde featuring a seven-carbon chain with a bromine atom at the second position and an aldehyde functional group at the terminal carbon. The bromine substituent introduces significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electrophilic aldehyde group and bromine atom enable diverse transformations such as nucleophilic additions, oxidations, or cross-coupling reactions .

属性

CAS 编号 |

16486-84-3 |

|---|---|

分子式 |

C7H13BrO |

分子量 |

193.08 g/mol |

IUPAC 名称 |

2-bromoheptanal |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h6-7H,2-5H2,1H3 |

InChI 键 |

ZEPXAFZTJPAGHT-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C=O)Br |

产品来源 |

United States |

相似化合物的比较

Heptanal (C₇H₁₄O)

- Structural Difference : Lacks the bromine atom at the second carbon.

- Reactivity : The absence of bromine reduces electrophilicity at the α-carbon, making heptanal less reactive toward nucleophilic substitution compared to 2-bromoheptanal.

- Physical Properties : Lower molecular weight (114.19 g/mol vs. 193.03 g/mol) and boiling point (155°C vs. ~180°C) due to weaker intermolecular forces .

2-Chloroheptanal (C₇H₁₃ClO)

- Structural Difference : Chlorine replaces bromine at the second position.

- Reactivity : Chlorine’s higher electronegativity but smaller atomic radius compared to bromine results in faster nucleophilic substitution reactions but less steric hindrance.

- Physical Properties : Lower molecular weight (148.63 g/mol) and boiling point (~170°C) than this compound .

Crotonaldehyde ((E)-2-Butenal, C₄H₆O)

- Structural Difference : Shorter carbon chain (four carbons) and α,β-unsaturation.

- Reactivity : The conjugated double bond enables Michael additions and Diels-Alder reactions, unlike the saturated this compound.

- Physical Properties : Significantly lower boiling point (104°C) due to reduced molecular weight (70.09 g/mol) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Reactivity |

|---|---|---|---|---|

| This compound | 193.03 | ~180 | Low | Forms bisulfite adducts; prone to elimination |

| Heptanal | 114.19 | 155 | Slightly soluble | Oxidizes to heptanoic acid; aldol reactions |

| 2-Chloroheptanal | 148.63 | ~170 | Low | Faster nucleophilic substitution vs. Br |

| Crotonaldehyde | 70.09 | 104 | Partial | Conjugate additions; polymerization |

Nucleophilic Substitution

Oxidation and Reduction

- The aldehyde group in this compound can be oxidized to a carboxylic acid (2-bromoheptanoic acid) or reduced to 2-bromoheptanol. Comparatively, crotonaldehyde’s α,β-unsaturation resists straightforward oxidation without cleavage .

Elimination Reactions

- Under basic conditions, this compound undergoes β-elimination to form 1-heptene and HBr, a reaction less feasible in non-halogenated analogues like heptanal .

Stability and Handling

- This compound is sensitive to light and moisture, requiring storage under inert conditions. Its stability is lower than heptanal due to the labile C-Br bond but higher than α,β-unsaturated aldehydes like crotonaldehyde, which polymerize readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。